Chemical and physical properties of 4-[2-(dimethylamino)ethenyl]benzonitrile
Chemical and physical properties of 4-[2-(dimethylamino)ethenyl]benzonitrile
An In-Depth Technical Guide to the Chemical and Physical Properties of 4-[2-(Dimethylamino)ethenyl]benzonitrile
Foreword for the Modern Researcher
In the landscape of advanced materials and molecular probes, few structures offer the elegant simplicity and profound functionality of donor-acceptor stilbenes. Among these, 4-[2-(dimethylamino)ethenyl]benzonitrile, also known by its more common trivial name 4-dimethylamino-4'-cyanostilbene (DCS), stands out as a canonical example of intramolecular charge transfer (ICT) phenomena. This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks not just a datasheet, but a deeper, mechanistic understanding of this versatile molecule. We will move beyond mere tabulation of properties to explore the causality behind its synthesis, the logic of its photophysical behavior, and the experimental methodologies required to harness its potential. As your Senior Application Scientist, my objective is to provide a self-validating framework of knowledge, grounded in authoritative references, to empower your research endeavors.
Section 1: Molecular Identity and Core Physicochemical Properties
The subject of this guide is the (E)-isomer of 4-[2-(4-(dimethylamino)phenyl)ethenyl]benzonitrile. The trans configuration of the ethenyl bridge is crucial for its extended π-conjugation and resulting photophysical properties.
Structural and Identification Data
The molecule consists of a stilbene backbone substituted with a powerful electron-donating dimethylamino group at one end and a potent electron-withdrawing nitrile (cyano) group at the other. This "push-pull" electronic architecture is the primary determinant of its unique characteristics.
| Property | Value | Source(s) |
| IUPAC Name | 4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]benzonitrile | [1] |
| Synonyms | 4-Dimethylamino-4'-cyanostilbene (DCS) | [2] |
| CAS Number | 2844-17-9 | [1] |
| PubChem CID | 5302366 | [1] |
| Molecular Formula | C₁₇H₁₆N₂ | [1][2] |
| Molecular Weight | 248.32 g/mol | [1][2] |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#N | [1] |
| InChIKey | HELBVOVIIVIHNT-ONEGZZNKSA-N | [1] |
Crystallographic and Solid-State Properties
The solid-state packing and molecular geometry provide foundational insights into the material's bulk properties and intermolecular interactions. X-ray diffraction studies have revealed a nearly planar conformation, which maximizes the π-orbital overlap across the molecule.
| Property | Value | Source(s) |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/n | [3] |
| Dihedral Angle | ~0.6° between the two aromatic rings | [2][3] |
| Appearance | Yellow crystals | [2] |
The near co-planarity is a direct consequence of the trans-alkene bridge, which minimizes steric hindrance between the phenyl rings. In the crystal lattice, molecules are linked by weak C-H···N hydrogen bonds, a common motif in nitrogen-containing aromatic compounds[2][3].
Section 2: Synthesis and Characterization Protocols
The synthesis of 4-[2-(dimethylamino)ethenyl]benzonitrile is most reliably achieved via the Wittig reaction, a cornerstone of alkene synthesis that offers excellent stereochemical control.
The Wittig Reaction: A Mechanistic Overview
The Wittig reaction couples a carbonyl compound (an aldehyde in this case) with a phosphorus ylide. The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct. For this specific synthesis, the key is the reaction between 4-cyanobenzaldehyde and the ylide derived from 4-dimethylaminobenzyl-triphenylphosphonium salt.
Caption: The Wittig reaction pathway for DCS synthesis.
Experimental Protocol: Synthesis
This protocol is adapted from established literature procedures[2]. The causality behind each step is critical: the use of an inert atmosphere prevents oxidation of the reactive ylide, and low temperatures control the reaction rate.
Materials:
-
4-Dimethylaminobenzyl-triphenylphosphonium salt (iodide or chloride)
-
4-Cyanobenzaldehyde
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Argon or Nitrogen
Procedure:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert argon atmosphere, dissolve equimolar quantities of the 4-dimethylaminobenzyl-triphenylphosphonium salt and 4-cyanobenzaldehyde in anhydrous THF.
-
Reaction Initiation: Cool the stirred mixture to 273 K (0 °C) using an ice bath. This temperature moderation is crucial to prevent side reactions.
-
Base Addition: Slowly add a solution of potassium tert-butoxide in THF dropwise to the reaction mixture. The appearance of a deep color change indicates the formation of the ylide.
-
Reaction Progression: Maintain the mixture at 0 °C with vigorous stirring. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC), typically on silica gel plates with an ethyl acetate/hexane mobile phase.
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by recrystallization, often from chloroform, to yield pure yellow crystals of 4-[2-(dimethylamino)ethenyl]benzonitrile[2].
-
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum is characterized by several key absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source(s) |
| ~3051 | C-H Stretch | Aromatic C-H | [2] |
| ~2922 | C-H Stretch | Alkene (=C-H) | [2] |
| ~2217 | C≡N Stretch | Nitrile (Cyano Group) | [2] |
| ~1590 | C=C Stretch | Alkene & Aromatic Ring | [2] |
The strong, sharp peak around 2217 cm⁻¹ is the most diagnostic signal, confirming the presence of the crucial nitrile acceptor group[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, fully assigned spectra for this exact molecule are not readily available in public databases, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on its structure and data from similar compounds.
-
¹H NMR: One would expect to see signals in the aromatic region (approx. 6.5-7.8 ppm), with the protons on the dimethylamino-substituted ring appearing more upfield due to the electron-donating effect. The vinylic protons would appear as doublets with a large coupling constant (J > 12 Hz), confirming the trans geometry. A singlet corresponding to the six protons of the dimethylamino group would be observed further upfield (approx. 3.0 ppm).
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the two vinylic carbons, the nitrile carbon (typically >110 ppm), and the methyl carbons of the dimethylamino group (approx. 40 ppm)[1][4].
Section 3: Photophysical Properties and the ICT Mechanism
The most compelling properties of 4-[2-(dimethylamino)ethenyl]benzonitrile arise from its behavior upon photoexcitation. Its donor-acceptor structure facilitates a massive redistribution of electron density in the excited state.
Intramolecular Charge Transfer (ICT)
Upon absorption of a photon, the molecule transitions from the ground state (S₀) to an excited state (S₁). In the ground state, the molecule has a modest dipole moment. However, in the excited state, an electron is effectively transferred from the electron-rich dimethylamino "donor" end to the electron-poor nitrile "acceptor" end. This creates an excited state with a very large dipole moment, known as an Intramolecular Charge Transfer (ICT) state.
Caption: Energy diagram for the ICT process.
This ICT process is profoundly influenced by the surrounding environment, leading to the phenomenon of solvatochromism.
Solvatochromism: A Solvent-Dependent Response
Solvatochromism is the change in the absorption or emission spectrum of a substance when it is dissolved in different solvents[5]. For 4-[2-(dimethylamino)ethenyl]benzonitrile, this effect is particularly pronounced in its fluorescence emission.
-
Mechanism: In nonpolar solvents, the high-energy ICT state is not well-stabilized, and emission may be weak or occur from a more "locally excited" (LE) state. In polar solvents, the solvent molecules reorient themselves around the highly dipolar ICT state, stabilizing it and lowering its energy level.
-
Observation: This stabilization results in a significant red-shift (bathochromic shift) of the fluorescence emission maximum as solvent polarity increases[5][6]. The energy gap between the ICT state and the ground state becomes smaller, leading to the emission of lower-energy (longer wavelength) light.
This property makes the molecule an excellent fluorescent probe for reporting on the local polarity of its microenvironment, for instance, within a polymer matrix or a biological membrane.
Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. Electron-donating groups like the dimethylamino group are known to enhance fluorescence quantum yields by increasing the electron density of the π-system, which promotes the radiative decay pathway from the excited state[7].
While a comprehensive dataset for this specific molecule is not compiled here, it is expected that the quantum yield will be highly solvent-dependent. In many push-pull dyes, the quantum yield often decreases in highly polar solvents due to the stabilization of non-radiative decay pathways from the ICT state. However, the exact behavior is a complex interplay of factors including solvent viscosity and the potential for specific interactions like hydrogen bonding.
Section 4: Applications and Future Directions
The unique properties of 4-[2-(dimethylamino)ethenyl]benzonitrile make it a valuable tool in several scientific domains:
-
Non-Linear Optics (NLO): The large change in dipole moment between the ground and excited states gives rise to a significant second-order hyperpolarizability, making it a candidate for NLO materials used in optical switching and frequency doubling[2].
-
Fluorescent Probes: Its sensitivity to solvent polarity makes it an ideal probe for studying the polarity of microenvironments, such as in polymer science and cell imaging[5].
-
Molecular Electronics: As a molecular "switch" whose electronic properties can be modulated by light, it serves as a model compound for the development of molecular-scale electronic components.
The continued study of this and related donor-acceptor stilbenes will undoubtedly fuel further innovation in materials science, biophotonics, and nanotechnology.
References
-
PubChem. (n.d.). Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Moreno-Fuquen, R., Dvries, R., Theodoro, J., & Ellena, J. (2009). 4-{2-[4-(Dimethylamino)phenyl]ethylidene}benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1371. Available at: [Link]
-
MDPI. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Molecules. Retrieved from [Link]
-
Moreno-Fuquen, R., et al. (2009). 4-{2-[4-(Dimethylamino)phenyl]ethylidene}benzonitrile. Acta Crystallographica Section E, E65, o1371. Available at: [Link]
-
ACS Publications. (2010). Theoretical Study of the Dual Fluorescence of 4-(N,N-Dimethylamino)benzonitrile in Solution. The Journal of Physical Chemistry A. Retrieved from [Link]
-
MDPI. (2025). Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. Polymers. Available at: [Link]
-
Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]
-
University of Evansville. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
ACS Publications. (2019). Solvatochromic Near-Infrared Probe for Polarity Mapping of Biomembranes and Lipid Droplets in Cells under Stress. The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (2009). 4-{2-[4-(Dimethylamino)phenyl]ethylidene}benzonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile. The Journal of Physical Chemistry A. Available at: [Link]
-
MDPI. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. International Journal of Molecular Sciences. Available at: [Link]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
Sources
- 1. Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)- | C17H16N2 | CID 5302366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-{2-[4-(Dimethylamino)phenyl]ethylidene}benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-(DIMETHYLAMINO)BENZONITRILE(1197-19-9) 13C NMR spectrum [chemicalbook.com]
- 5. Solvatochromism - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers - PMC [pmc.ncbi.nlm.nih.gov]
